molecular formula C2H5F5N3OP3 B3028795 Ethoxy(pentafluoro)cyclotriphosphazene CAS No. 33027-66-6

Ethoxy(pentafluoro)cyclotriphosphazene

Cat. No.: B3028795
CAS No.: 33027-66-6
M. Wt: 274.99 g/mol
InChI Key: CBTAIOOTRCAMBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethoxy(pentafluoro)cyclotriphosphazene is a chemical compound with the molecular formula C2H5F5N3OP3. It is known for its unique structure, which includes a cyclotriphosphazene ring substituted with ethoxy and pentafluoro groups. This compound is primarily used as a flame retardant and an electrolyte additive in lithium-ion and lithium-sulfur batteries due to its excellent flame-retardant properties and ability to form stable solid electrolyte interphases .

Scientific Research Applications

Ethoxy(pentafluoro)cyclotriphosphazene has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Ethoxy(pentafluoro)cyclotriphosphazene (PFPN) primarily targets the electrolytes in lithium-ion and lithium-sulfur batteries . It is utilized as a flame retardant for ester electrolytes in lithium-ion batteries . The compound’s role is to enhance the flame retardancy of electrolytes and the stability of lithium anodes .

Mode of Action

PFPN acts by forming a stable Solid Electrolyte Interphase (SEI) film on the surface of a lithium anode . This film formation is crucial for the stability of lithium anodes and the overall safety performance of the batteries . PFPN also acts as a flame retardant additive for the ether electrolyte .

Biochemical Pathways

The primary biochemical pathway affected by PFPN is the formation of the SEI layer on the surface of lithium anodes . This layer is formed as a result of the reaction between the lithium metal anode and the ether-based electrolytes . PFPN helps in forming a stable SEI layer, which is crucial for the safety and performance of the batteries .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of PFPN, we can discuss its behavior in the battery environment. PFPN is introduced into the ether electrolyte, where it forms a stable SEI film on the lithium anode . The presence of PFPN in the electrolyte enhances the flame retardancy properties and the stability of the lithium anodes .

Result of Action

The introduction of PFPN into the ether electrolyte results in an electrolyte with good flame retardant properties and a wide potential window of about 5 V . Batteries using the ether-based electrolyte containing PFPN deliver a stable cycling performance with a high coulombic efficiency and a long-lifespan performance . These results are superior to the batteries using the ether-based electrolyte without PFPN .

Action Environment

The action of PFPN is influenced by the environment within the battery. The ether-based electrolyte environment in lithium-sulfur batteries presents greater safety risks than lithium-ion batteries due to its lower flash point and higher volatility . The introduction of PFPN into this environment enhances the safety performance of these batteries .

Safety and Hazards

When handling Ethoxy(pentafluoro)cyclotriphosphazene, it is recommended to wear suitable protective equipment, prevent the generation of vapor or mist, and wash hands and face thoroughly after handling . It should be used in a closed system if possible, and ventilation or local exhaust should be used if vapor or aerosol will be generated .

Biochemical Analysis

Biochemical Properties

It is known that it can form a stable SEI film on the surface of a lithium anode

Cellular Effects

It is known to have good flame retardant properties and a wide potential window of about 5 V

Molecular Mechanism

It is known to form a stable SEI film on the surface of a lithium anode , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, Ethoxy(pentafluoro)cyclotriphosphazene has been shown to improve the stability of lithium anodes . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

Chemical Reactions Analysis

Ethoxy(pentafluoro)cyclotriphosphazene undergoes various chemical reactions, including:

Comparison with Similar Compounds

Ethoxy(pentafluoro)cyclotriphosphazene can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of ethoxy and pentafluoro groups, providing a balance of stability, reactivity, and flame-retardant properties that make it highly valuable in various applications.

Properties

IUPAC Name

2-ethoxy-2,4,4,6,6-pentafluoro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5F5N3OP3/c1-2-11-14(7)9-12(3,4)8-13(5,6)10-14/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTAIOOTRCAMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP1(=NP(=NP(=N1)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5F5N3OP3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30894015
Record name Ethoxy(pentafluoro)cyclotriphosphazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30894015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33027-66-6
Record name 2-Ethoxy-2,4,4,6,6-pentafluoro-2λ5,4λ5,6λ5-1,3,5,2,4,6-triazatriphosphorine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33027-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethoxy(pentafluoro)cyclotriphosphazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30894015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethoxy(pentafluoro)cyclotriphosphazene
Reactant of Route 2
Reactant of Route 2
Ethoxy(pentafluoro)cyclotriphosphazene
Reactant of Route 3
Reactant of Route 3
Ethoxy(pentafluoro)cyclotriphosphazene
Reactant of Route 4
Ethoxy(pentafluoro)cyclotriphosphazene
Reactant of Route 5
Reactant of Route 5
Ethoxy(pentafluoro)cyclotriphosphazene
Reactant of Route 6
Ethoxy(pentafluoro)cyclotriphosphazene
Customer
Q & A

Q1: What is Ethoxy(pentafluoro)cyclotriphosphazene (EtPFPN) and what is its primary application in battery technology?

A1: this compound (EtPFPN) is a cyclic phosphazene derivative increasingly investigated as a multifunctional additive in lithium-ion battery electrolytes. [, , , , ] Its primary role is to enhance battery safety and performance by improving electrolyte properties and stabilizing the electrode-electrolyte interfaces. [, , , ]

Q2: How does EtPFPN enhance the safety of lithium-ion batteries?

A2: EtPFPN acts as a flame retardant additive, significantly improving the safety profile of flammable carbonate-based electrolytes. [, , , ] Studies have shown that even small amounts of EtPFPN can drastically reduce the electrolyte's flammability. [] This effect is further enhanced when combined with other flame retardant components like lithium hexafluorophosphate (LiPF6). []

Q3: How does EtPFPN contribute to improving the performance of lithium-ion batteries?

A3: EtPFPN actively participates in forming a stable solid-electrolyte interphase (SEI) on both the anode and cathode surfaces. [, , , ] This protective layer suppresses unwanted side reactions and reduces electrolyte decomposition, leading to improved cycling stability and longer lifespan for the battery. [, ]

Q4: Can you elaborate on the interaction of EtPFPN with the anode and cathode during battery operation?

A4: On the anode side, EtPFPN decomposes to form a robust, anion-derived interphase layer, effectively protecting the lithium anode from further reactions with the electrolyte. [] At the cathode, it collaborates with electrolyte anions to build a stable cathode-electrolyte interphase (CEI), preventing detrimental side reactions and structural damage, especially in high-voltage Ni-rich cathodes. [, ]

Q5: Are there any specific advantages of using EtPFPN in high-voltage lithium-ion batteries?

A5: Yes, EtPFPN proves particularly beneficial in high-voltage systems. Studies demonstrate its ability to improve the electrochemical performance of high-voltage (4.6 V-class) LiNi0.8Mn0.1Co0.1O2 (NCM811) || Graphite full cells. [] The formation of a stable LiF-rich CEI by EtPFPN is key to achieving superior cycling stability at these high voltages. []

Q6: How does EtPFPN affect the solvation structure of the electrolyte?

A6: Research using Fourier Transform Infrared Spectroscopy (FT-IR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) indicates that the introduction of EtPFPN has a negligible impact on the electrolyte's solvation structure. [] This characteristic is crucial as it ensures that the electrolyte's fundamental properties remain largely unaffected while still benefiting from EtPFPN's positive contributions.

Q7: What analytical techniques are commonly used to study the effects of EtPFPN in lithium-ion batteries?

A7: Various techniques are employed to investigate the role of EtPFPN, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS): Used to analyze the decomposition products of EtPFPN within the electrolyte after SEI formation. []
  • In-situ Shell-Isolated Nanoparticle Enhanced Raman Spectroscopy (SHINERS): Provides insights into the composition and evolution of the electrode-electrolyte interface (SEI). []
  • Scanning Electron Microscopy (SEM): Allows visualization of the electrode surface morphology and the SEI layer formed in the presence of EtPFPN. [, ]
  • X-ray Photoelectron Spectroscopy (XPS): Helps determine the elemental composition and chemical states of the elements present in the SEI layer. []
  • Electrochemical Impedance Spectroscopy (EIS): Used to study the impedance characteristics and charge transfer processes at the electrode-electrolyte interface, revealing information about the SEI layer's properties. []

Q8: What is the future outlook for the use of EtPFPN in lithium-ion batteries?

A9: Given its positive impact on both safety and performance, EtPFPN holds significant promise for next-generation lithium-ion batteries. [, , ] Further research is ongoing to optimize its application and explore its full potential in various battery chemistries, particularly in high-voltage and high-energy density systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.